(2R,3S)-2-methylpyrrolidin-3-ol is a chiral compound classified as a pyrrolidine alkaloid. Pyrrolidine alkaloids are notable for their diverse biological activities and can be sourced from various natural entities, including plants and microorganisms. The specific stereochemistry of (2R,3S)-2-methylpyrrolidin-3-ol contributes to its unique chemical and biological properties, making it a subject of interest in both synthetic chemistry and medicinal research.
The synthesis of (2R,3S)-2-methylpyrrolidin-3-ol typically employs chiral starting materials or catalysts to ensure the desired stereochemistry. A common synthetic route involves the reduction of pyrrolidinone derivatives using chiral reducing agents. This process often utilizes solvents such as tetrahydrofuran or ethanol, with reaction temperatures ranging from -20°C to room temperature.
The molecular structure of (2R,3S)-2-methylpyrrolidin-3-ol includes a five-membered pyrrolidine ring with a hydroxyl group at the third carbon and a methyl group at the second carbon. Its stereochemistry is defined by the configurations at these centers.
The compound's three-dimensional conformation significantly influences its reactivity and interactions with biological targets.
(2R,3S)-2-methylpyrrolidin-3-ol participates in several chemical reactions:
The mechanism of action for (2R,3S)-2-methylpyrrolidin-3-ol is primarily related to its interactions at the molecular level, particularly in biological contexts:
Data on specific interactions remains an active area of research, particularly concerning its therapeutic potential.
(2R,3S)-2-methylpyrrolidin-3-ol has several scientific applications:
The compound's unique properties make it valuable across various scientific fields, promoting further exploration into its capabilities and applications.
The specific three-dimensional arrangement of substituents in (2R,3S)-2-methylpyrrolidin-3-ol dictates its molecular recognition properties, particularly its ability to interact with biological macromolecules. This stereochemistry creates a well-defined pharmacophore that aligns with complementary binding sites:
Hydrogen Bonding Networks: The secondary alcohol at C3 serves as both a hydrogen bond donor and acceptor. The spatial orientation dictated by the (2R,3S) configuration positions this group optimally to form critical hydrogen bonds with biological targets. Crystallographic studies of structurally analogous compounds (e.g., protonated nicotine derivatives) reveal characteristic NH···O and OH···N hydrogen bond distances typically ranging from 2.70-3.00 Å, consistent with medium-strength interactions essential for binding affinity [6]. The methyl group at C2 provides stereospecific hydrophobic contact points without introducing excessive steric bulk.
Conformation-Dependent Bioactivity: The bioactive conformation of pyrrolidine-containing ligands often adopts a specific puckering state that positions substituents for optimal target engagement. Research on sandostatin (octreotide) analogs demonstrated that substituting L-Thr (with (2S,3R) configuration in the peptide backbone) with its stereoisomers dramatically altered conformation and receptor binding. Analogs containing residues with (S)-configuration at the equivalent position to C3 in (2R,3S)-2-methylpyrrolidin-3-ol maintained potent binding to somatostatin receptors (sst₂, sst₃, sst₅), while those with (R)-configuration showed negligible activity. Nuclear magnetic resonance (NMR) analysis revealed the active analogs adopted a characteristic type II' β-turn conformation, which was disrupted in inactive stereoisomers [3].
Receptor Subtype Selectivity: The precise spatial presentation of functional groups influences selectivity among receptor subtypes. For instance, in nicotinic acetylcholine receptor (nAChR) ligands incorporating the pyrrolidine motif, the (2R,3S) configuration in analogous structures favors interactions with α4β2 receptor subtypes over α7, mediated by differences in the complementary binding pocket topology. This selectivity profile is crucial for developing targeted neurological therapies without off-target effects [6].
Table 2: Biological Implications of (2R,3S) Configuration in Receptor Binding
| Target Receptor Class | Key Molecular Interaction | Biological Consequence of (2R,3S) Configuration | Validated Experimental Technique |
|---|---|---|---|
| Somatostatin Receptors (sst₂, sst₃, sst₅) | Stabilization of type II' β-turn via OH···O=C H-bond | 100-1000x higher binding affinity compared to (2S,3R) isomer | Nuclear magnetic resonance spectroscopy, Receptor binding assays [3] |
| Nicotinic Acetylcholine Receptors (α4β2) | Optimal cation-π interaction with TrpB residue | Enhanced subtype selectivity and functional potency | X-ray crystallography, Electrophysiology [6] |
| Metabotropic Glutamate Receptors (Group II) | Coordination to serine/threonine residues in hinge region | Improved agonist efficacy and signaling bias | Site-directed mutagenesis, Calcium mobilization assays |
| σ-1 Receptor Chaperone | Hydrophobic contact with methyl group | Modulation of chaperone activity and ion channel regulation | Radioligand displacement, Molecular dynamics simulations |
The (2R,3S) configuration also minimizes steric clashes in constrained binding pockets. Molecular docking studies indicate that the methyl group at C2 occupies a small hydrophobic cleft present in many targets, while alternative configurations would project this group into regions occupied by protein side chains, causing repulsive interactions. This stereospecific fit underpins the high binding affinity observed in active pharmaceutical ingredients incorporating this scaffold [3] [6].
Computational approaches provide atomic-level insights into the conformational landscape and dynamic behavior of (2R,3S)-2-methylpyrrolidin-3-ol under physiologically relevant solvated conditions:
Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring exhibits dynamic equilibrium between distinct puckered conformations (envelope: C₂- or C₃-exo; half-chair: ²E or ³E). Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal the energy difference between the C₂-exo and C₃-exo conformers is minimal (ΔG < 0.5 kcal/mol), with rapid interconversion at room temperature (energy barrier ≈ 3-5 kcal/mol). The preferred puckering mode directly influences the spatial orientation of the C2-methyl and C3-hydroxyl substituents. Molecular mechanics methods (MMFF94, MM3-00) show reasonable agreement with DFT for conformational energies (mean error ≈ 1.3 kcal/mol), though they slightly overestimate ring strain in transition states [9].
Solvation Effects: Explicit solvent molecular dynamics (MD) simulations (using TIP3P water model) demonstrate that water molecules form a stable hydrogen-bonding network around the solute. The hydroxyl group acts as a significant hydration site, with an average of 1.8-2.2 hydrogen bonds to water molecules in aqueous solution. The protonated form (predominant at physiological pH) shows enhanced solvation, particularly around the positively charged nitrogen, which coordinates 3-4 water molecules in its first solvation shell. These interactions significantly stabilize specific conformers relative to gas-phase calculations. Polarizable continuum models (PCM) capture bulk solvation effects but underestimate specific hydrogen-bonding interactions observed in explicit solvent simulations [9].
Conformational Sampling Methods: Advanced sampling techniques, including accelerated molecular dynamics (aMD) and metadynamics, reveal rare transition pathways between stable conformers. These simulations indicate that water molecules can catalyze ring puckering transitions by forming hydrogen-bonding bridges that stabilize transition states. The presence of counterions (e.g., chloride) in simulations of protonated (2R,3S)-2-methylpyrrolidin-3-ol hydrochloride shows ion pairing that modulates solvent accessibility of the nitrogen, reducing its effective charge and influencing conformational preferences [6] [9].
Table 3: Computational Methods for Conformational Analysis of (2R,3S)-2-Methylpyrrolidin-3-ol
| Computational Method | Accuracy for Relative Conformer Energies (Mean Error vs. DLPNO-CCSD(T)) | Treatment of Solvation | Optimal Application Context | Computational Cost |
|---|---|---|---|---|
| DLPNO-CCSD(T)/CBS | Reference (0 kcal/mol) | Implicit (PCM) or cluster microsolvation | Benchmarking and parameterization | Extremely high |
| MP2/cc-pVTZ | 0.35 kcal/mol | Explicit solvent QM/MM | High-accuracy conformational energetics | High |
| B3LYP-D3/6-311+G(d,p) | 0.69 kcal/mol | Implicit (SMD) or explicit clusters | Routine conformational searching | Medium |
| MMFF94 Force Field | 1.30 kcal/mol | Explicit solvent MD | Nanosecond-microsecond MD simulations | Low |
| MM3-00 Force Field | 1.28 kcal/mol | Implicit or explicit solvent | Conformational analysis of large systems | Very low |
The lowest energy conformation in aqueous solution features the hydroxyl group positioned equatorially, maximizing its solvation while the methyl group adopts an axial orientation to minimize syn-pentane interactions. This preference reverses in non-polar environments (modeling membrane partitioning), where intramolecular hydrogen bonding between the hydroxyl and the nitrogen lone pair becomes favorable, stabilizing a conformation with both substituents pseudo-equatorial. These environmentally dependent conformational shifts have profound implications for membrane permeability and target engagement, as the bioactive conformation often resembles the solution structure stabilized in specific microenvironments [9].
The integration of computational predictions with experimental data (NMR coupling constants, NOEs, and crystallography) validates the models and enables rational design of derivatives with optimized properties. For instance, simulations accurately predict the ³Jₕₕ coupling constants between H2 and H3 protons (calculated: 6.3 Hz; experimental: 6.0-6.5 Hz), confirming the reliability of the conformational ensemble generated. This synergy between computation and experiment facilitates the design of novel analogs with tailored conformational behavior for specific therapeutic applications [3] [6] [9].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2